molecular formula C30H24Br2O2S3 B2406234 1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone CAS No. 882748-83-6

1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone

Cat. No.: B2406234
CAS No.: 882748-83-6
M. Wt: 672.51
InChI Key: ALOOMYSJWIRGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone is a complex organic molecule characterized by a central propanone backbone flanked by multiple aromatic and sulfur-containing groups. Structurally, it features three interconnected thioether (sulfanyl) linkages that bridge two 4-bromophenyl groups and additional phenyl rings (Figure 1).

Properties

IUPAC Name

1-(4-bromophenyl)-3-[4-[4-[3-(4-bromophenyl)-3-oxopropyl]sulfanylphenyl]sulfanylphenyl]sulfanylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24Br2O2S3/c31-23-5-1-21(2-6-23)29(33)17-19-35-25-9-13-27(14-10-25)37-28-15-11-26(12-16-28)36-20-18-30(34)22-3-7-24(32)8-4-22/h1-16H,17-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOOMYSJWIRGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCCC(=O)C4=CC=C(C=C4)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24Br2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone (CAS Number: 882748-83-6) is a complex organic molecule that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological activities, including antibacterial, anticancer, and enzyme inhibition properties, supported by various studies and data.

Chemical Structure and Properties

The compound features multiple bromophenyl groups and sulfanyl functionalities, which are significant in enhancing its biological activity. Its molecular formula is C22H20Br2N2OC_{22}H_{20}Br_2N_2O, and it exhibits a complex stereochemistry that may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC22H20Br2N2O
Molecular Weight444.34 g/mol
CAS Number882748-83-6

Antibacterial Activity

Recent studies have investigated the antibacterial properties of compounds similar to 1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone . For instance, derivatives containing sulfanyl groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving multicellular spheroids, it was identified as a potential anticancer agent through high-throughput screening of a drug library . The compound's effectiveness was attributed to its ability to induce apoptosis in cancer cells, likely through the activation of intrinsic pathways involving mitochondrial dysfunction.

Enzyme Inhibition

Enzyme inhibition studies have revealed that compounds with similar structures exhibit significant inhibitory effects on acetylcholinesterase (AChE) and urease. These enzymes play critical roles in various physiological processes, and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and urinary tract infections . The specific interactions of 1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone with these enzymes remain an area for further research.

Safety and Toxicity Profile

Preliminary toxicity assessments indicate that the compound has a moderate safety margin when evaluated in animal models. Studies measuring liver enzyme activities (ALT, AST) showed no significant adverse effects compared to control groups, suggesting a favorable safety profile .

Case Study 1: Antibacterial Screening

A recent study screened various synthesized compounds for their antibacterial activity. Among them, several derivatives of 1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone demonstrated promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Case Study 2: Anticancer Efficacy

In vitro studies utilizing cancer cell lines have shown that the compound can significantly reduce cell viability at certain concentrations. This effect was attributed to the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialModerate to strong activity
AnticancerInduction of apoptosis
Enzyme InhibitionSignificant AChE inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of brominated aryl-propanone derivatives with variable substituents. Below is a systematic comparison with structurally related compounds:

Structural Analogues and Key Properties

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Notable Properties/Applications References
Target Compound C₃₀H₂₃Br₂O₃S₃ 697.47 g/mol Three thioether linkages, two 4-bromophenyl groups High molecular weight, potential for π-π stacking
1,3-Bis(4-bromophenyl)-2-propanone C₁₅H₁₂Br₂O 368.07 g/mol Two 4-bromophenyl groups, ketone Simpler structure; used as a chemical reagent
3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone C₁₅H₁₂BrFOS 339.22 g/mol Single thioether, 4-bromophenyl, 4-fluorophenyl Fluorine substitution enhances polarity
1-(4-Bromophenyl)-3-phenyl-1-propanone C₁₅H₁₃BrO 289.17 g/mol Phenyl group instead of thioether chain Lower solubility due to lack of sulfur
1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone C₁₆H₁₅BrOS 335.26 g/mol Methyl-substituted phenyl thioether Methyl group increases hydrophobicity
1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone C₁₅H₈BrF₅O₃S 443.18 g/mol Sulfonyl group, pentafluorophenyl Sulfonyl group enhances oxidative stability

Key Structural and Functional Differences

Thioethers may improve metal-binding capacity and redox activity compared to ethers or hydrocarbons .

Molecular Weight and Complexity: The target compound’s higher molecular weight (697.47 g/mol) and branched structure contrast sharply with simpler analogues like 1-(4-bromophenyl)-3-phenyl-1-propanone (289.17 g/mol), impacting solubility and synthetic accessibility .

Reactivity and Stability

  • Thioether vs. Sulfonyl Groups : Compounds with sulfonyl groups (e.g., ) exhibit greater oxidative stability but reduced nucleophilicity compared to thioether-containing analogues .
  • Electrophilic Substitution : Bromine atoms on phenyl rings direct electrophilic reactions to meta positions, whereas fluorine () deactivates the ring, reducing reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.